Acenaphthylene, 3-chloro-1,2-dihydro-
Overview
Description
Acenaphthylene is a polycyclic aromatic hydrocarbon (PAH) that is an ortho- and peri-fused tricyclic hydrocarbon . It is a yellow solid . It is an important building block of many organic semiconductors .
Synthesis Analysis
Acenaphthylene is produced industrially by gas phase dehydrogenation of acenaphthene . It is also used as a building block for π-electron functional materials .Molecular Structure Analysis
The molecule of acenaphthylene resembles naphthalene with positions 1 and 8 connected by a -CH=CH- unit .Chemical Reactions Analysis
Acenaphthylene can undergo hydrogenation to give the more saturated compound acenaphthene . It can also function as a ligand for some organometallic compounds .Physical And Chemical Properties Analysis
Acenaphthylene is a yellow solid . It is insoluble in water but very soluble in ethanol, diethyl ether, benzene, and chloroform .Scientific Research Applications
Synthesis and Reactivity
Acenaphthylene, a polycyclic aromatic hydrocarbon, shows versatile chemical reactivity, making it a significant component in various synthetic processes. For example, perhydro-3,6,9,12-tetraazacyclopenteno[1,3-f,g]acenaphthylene is an important starting material for synthesizing cyclene-based chelators, showcasing its potential in producing complex molecular structures (Rohovec et al., 2000). Moreover, the chemical reactivity of acenaphthylene with hydroxyl radicals and ozone has been studied, indicating its potential for understanding atmospheric chemistry and pollutant behavior (Reisen & Arey, 2002).
Synthesis of Complex Molecules
Acenaphthylene-1,2-dione serves as a precursor in synthesizing various hetero- and carbocyclic compounds and complexes, underlining its utility in crafting diverse molecular architectures (Yavari & Khajeh-Khezri, 2018). The compound's utility extends to the synthesis of novel π-extended fluoranthene derivatives from 1,2-diarylacenaphthylene derivatives, showcasing its role in creating polycyclic aromatic hydrocarbons with unique properties (Matsuura et al., 2019).
Catalytic and Material Applications
Acenaphthylene derivatives have been used in enhancing the activity and thermal stability of nickel complex precatalysts, indicating their importance in industrial catalysis (Shi-zhen Du et al., 2015). Moreover, the synthesis of diaryl acenaphthylene derivatives and their photochromic properties highlight the compound's potential in material sciences, particularly in developing materials with light-responsive properties (Fukumoto et al., 2011).
Mechanism of Action
properties
IUPAC Name |
3-chloro-1,2-dihydroacenaphthylene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl/c13-11-7-5-9-3-1-2-8-4-6-10(11)12(8)9/h1-3,5,7H,4,6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACBQLXLMWUXKHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC3=C2C1=CC=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30204276 | |
Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.65 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5573-31-9 | |
Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005573319 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acenaphthylene, 3-chloro-1,2-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30204276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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